molecular formula C13H8O4 B8723074 6H-Dibenzo(b,d)pyran-6-one, 3,4-dihydroxy- CAS No. 131086-92-5

6H-Dibenzo(b,d)pyran-6-one, 3,4-dihydroxy-

Cat. No.: B8723074
CAS No.: 131086-92-5
M. Wt: 228.20 g/mol
InChI Key: XVLDXKNPWFEZHU-UHFFFAOYSA-N
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Description

6H-Dibenzo(b,d)pyran-6-one, 3,4-dihydroxy- is a useful research compound. Its molecular formula is C13H8O4 and its molecular weight is 228.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6H-Dibenzo(b,d)pyran-6-one, 3,4-dihydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6H-Dibenzo(b,d)pyran-6-one, 3,4-dihydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

131086-92-5

Molecular Formula

C13H8O4

Molecular Weight

228.20 g/mol

IUPAC Name

3,4-dihydroxybenzo[c]chromen-6-one

InChI

InChI=1S/C13H8O4/c14-10-6-5-8-7-3-1-2-4-9(7)13(16)17-12(8)11(10)15/h1-6,14-15H

InChI Key

XVLDXKNPWFEZHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=C(C=C3)O)O)OC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

N,N-Diisopropyl-2',3',4'-trimethoxy-2-biphenylcarboxamide (0.94 mmol) was dissolved in dry methylene chloride (40 ml). The solution was cooled down to -78° C., BBr3 (5.6 mmol) was added slowly. Reaction was allowed to warm to room temperature over a period of 22 hours. The mixture was again cooled down to -78° C. and methanol (3 ml) was added. The reaction was warmed to room temperature over a period of 2 hours. All solvent was evaporated. The solid was extracted with chloroform. Removal of solvent gave white fluffy solid which was dissolved in glacial acetic acid (10 ml) and refluxed over night. Removal of acetic acid gave a solid, which was worked up with chloroform-water, the aqueous layer was separated and was extracted several times with chloroform. The chloroform layer was washed with satd. NaHCO3 solution. Removal of chloroform gave 77% (0.72 mmol) of solid product, which was recrystallized from methanol (m.p. 252° C.-254° C.). NMR spectrum was analyzed to be: δ6.84 (d, 1H, J=8.7 Hz, Ar--H), 7.63 (d, 1H, J=8 Jz, Ar--H), 7.82-7.89 (m 1H, Ar--H), 8.17-8.24 (t, 2H, Ar--H), 9.27 (br s, 1H, OH [D2O exchangeable]), 9.89 (br s, 1H, OH [D2O exchangeable]); MS m/z (relative intensity) 229 (M+1, 13), 228 (M+, 100), 200 (6), 126 (11), 115 (26).
Name
N,N-Diisopropyl-2',3',4'-trimethoxy-2-biphenylcarboxamide
Quantity
0.94 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5.6 mmol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
chloroform water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Yield
77%

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